1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid
Description
Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis
The piperidine scaffold, a six-membered heterocyclic amine, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural products. google.com Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and its conformational flexibility, which allows for optimal binding to biological targets. scbt.comresearchgate.net Piperidine-containing compounds are integral to a wide array of drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netgoogle.com
The introduction of chiral piperidine scaffolds into small molecules can significantly influence their biological activity and pharmacokinetic profiles. scbt.comresearchgate.net By modulating properties such as lipophilicity and basicity, medicinal chemists can fine-tune the efficacy and selectivity of drug candidates. scbt.com The versatility of the piperidine ring in organic synthesis allows for the construction of diverse and complex molecular architectures, making it a cornerstone in the drug discovery process. google.com
Table 1: Examples of Therapeutic Areas with Piperidine-Containing Drugs
| Therapeutic Area | Examples of Drug Classes |
| Central Nervous System | Antipsychotics, Analgesics, Antidepressants |
| Oncology | Kinase Inhibitors, Hormone Modulators |
| Infectious Diseases | Antivirals, Antibacterials |
| Cardiovascular Diseases | Antiarrhythmics, Anticoagulants |
| Allergy & Immunology | Antihistamines |
Overview of Benzoylpiperidine Derivatives in Academic Literature
Benzoylpiperidine derivatives represent a significant class of compounds that have been extensively studied for their diverse pharmacological activities. rsc.orggoogleapis.com The benzoyl group, when attached to the piperidine nitrogen, can significantly influence the molecule's interaction with biological targets. These derivatives have been investigated for a wide range of applications, including as inhibitors of enzymes and modulators of receptors.
Research has demonstrated that the substitution pattern on the benzoyl ring can dramatically alter the biological activity of these compounds. For instance, the position and nature of substituents can affect the compound's selectivity and potency for specific targets. scbt.com The synthesis of benzoylpiperidine derivatives is often straightforward, allowing for the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. rsc.org
Research Trajectory and Academic Importance of 1-(2-Methoxybenzoyl)piperidine-4-carboxylic Acid
The academic importance of this compound lies predominantly in its role as a key intermediate in the synthesis of more complex and potentially bioactive molecules. evitachem.comresearchgate.net Its structure provides three key points for chemical modification: the piperidine nitrogen, the carboxylic acid group, and the aromatic ring of the benzoyl moiety. This versatility makes it a valuable tool for medicinal chemists exploring new chemical space.
The synthesis of this compound itself typically involves the acylation of a piperidine-4-carboxylic acid derivative with 2-methoxybenzoyl chloride or a similar activated carboxylic acid. evitachem.com While extensive biological studies on this specific compound are not widely documented in mainstream academic literature, its availability as a research chemical and building block underscores its utility in the early stages of drug discovery and development. Researchers utilize such intermediates to construct novel compounds for screening in various biological assays, contributing to the broader effort of identifying new therapeutic leads. The potential for this compound to be a precursor to molecules with antimicrobial and anticancer properties has been noted, reflecting the general interest in piperidine derivatives for these applications. evitachem.com
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water. evitachem.com |
Properties
IUPAC Name |
1-(2-methoxybenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-5-3-2-4-11(12)13(16)15-8-6-10(7-9-15)14(17)18/h2-5,10H,6-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRZDQTYKULBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 1 2 Methoxybenzoyl Piperidine 4 Carboxylic Acid
Strategic Approaches to the Core Piperidine-4-carboxylic Acid Moiety
The piperidine-4-carboxylic acid scaffold, also known as isonipecotic acid, is a crucial building block in the synthesis of numerous pharmaceutical compounds. wikipedia.org Its preparation can be achieved through various strategic approaches, including the derivatization of existing piperidine (B6355638) structures and the de novo synthesis of the piperidine ring with controlled stereochemistry.
Derivatization from Isonipecotic Acid and its Esters
A straightforward and common method for the synthesis of the piperidine-4-carboxylic acid moiety is the derivatization of commercially available isonipecotic acid or its esters. researchgate.netprepchem.com Isonipecotic acid, a heterocyclic compound, serves as a versatile starting material. wikipedia.org The synthesis often begins with the protection of the piperidine nitrogen to prevent unwanted side reactions during subsequent transformations. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting isonipecotic acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base like sodium carbonate. prepchem.com This yields N-Boc-piperidine-4-carboxylic acid, a stable intermediate that can be readily purified. chemicalbook.com
Similarly, esters of isonipecotic acid, such as the methyl or ethyl ester, can be used as starting materials. researchgate.net The ester group can serve as a protecting group for the carboxylic acid functionality while modifications are made to the piperidine ring or the nitrogen atom. The N-Boc protected methyl ester of piperidine-4-carboxylic acid is a common intermediate in various synthetic routes. chemicalbook.com
| Starting Material | Reagents | Product |
| Isonipecotic acid | Di-tert-butyl dicarbonate, Sodium carbonate | N-Boc-piperidine-4-carboxylic acid |
| Isonipecotic acid methyl ester | Boc anhydride, Triethylamine (B128534) | N-Boc-piperidine-4-carboxylic acid methyl ester |
Stereoselective and Conformationally Controlled Synthesis of Piperidine Rings
The stereochemical configuration of substituents on the piperidine ring can be critical for the biological activity of the final compound. google.com Therefore, stereoselective and conformationally controlled synthetic methods are of great importance. google.comrsc.org Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of substituted piperidines. researchgate.net
One approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of ring-forming reactions. researchgate.net For instance, asymmetric Mannich reactions have been employed to synthesize chiral piperidine derivatives with high enantioselectivity. researchgate.net Another powerful technique is the use of gold-catalyzed cyclization reactions of N-homopropargyl amides, which can lead to the formation of piperidin-4-ones with excellent diastereoselectivity. nih.gov These piperidinones can then be further functionalized to introduce the desired carboxylic acid group.
Conformationally controlled synthesis aims to produce piperidine rings with a specific three-dimensional arrangement. This can be achieved by introducing bulky substituents that lock the ring into a preferred conformation or by using rigid bicyclic precursors that dictate the stereochemistry of the final product. nih.gov The ability to control both the stereochemistry and conformation of the piperidine ring is crucial for designing molecules with specific pharmacological profiles. google.comrsc.org
Benzoylation Reactions for N-Acylation
The introduction of the 2-methoxybenzoyl group onto the piperidine nitrogen is a key step in the synthesis of the target compound. This is typically achieved through an N-acylation reaction, which involves the formation of an amide bond between the piperidine nitrogen and the carbonyl carbon of a 2-methoxybenzoyl derivative. rsc.org
Amide Bond Formation Mechanisms and Optimization for 2-Methoxybenzoyl Incorporation
The formation of the amide bond between the piperidine-4-carboxylic acid moiety and 2-methoxybenzoyl chloride generally proceeds through a nucleophilic acyl substitution mechanism. youtube.comkhanacademy.org The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide bond with the expulsion of a chloride ion. youtube.com
The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. unacademy.com This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic. The choice of base and solvent can significantly impact the reaction rate and yield. Optimization of these conditions is crucial for efficient incorporation of the 2-methoxybenzoyl group. nih.gov
Catalytic Systems and Reagents for Efficient Benzoylation
A variety of reagents and catalytic systems can be employed to facilitate the benzoylation of the piperidine nitrogen. 2-Methoxybenzoyl chloride is a commonly used acylating agent due to its high reactivity. organic-chemistry.org The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or ethanol (B145695), in the presence of a base like triethylamine or potassium carbonate. echemi.com
In some cases, coupling agents can be used to activate the carboxylic acid of a 2-methoxybenzoic acid derivative, facilitating its reaction with the piperidine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.
The choice of catalytic system depends on the specific substrate and the desired reaction conditions. For example, in cases where the piperidine substrate is sensitive to harsh conditions, milder coupling agents and bases may be preferred. nih.gov The efficiency of the benzoylation can also be influenced by the steric and electronic properties of the substituents on both the piperidine ring and the benzoyl moiety. organic-chemistry.org
Functional Group Interconversions on the Piperidine Ring and Benzoyl Moiety
Following the core synthesis of 1-(2-methoxybenzoyl)piperidine-4-carboxylic acid, further structural modifications can be achieved through various functional group interconversions. These transformations allow for the synthesis of a diverse range of derivatives with potentially altered biological activities.
Functional group interconversions on the piperidine ring can include modifications of the carboxylic acid group, such as esterification or amidation, to produce a variety of esters and amides. dtic.mil The piperidine ring itself can also be a site for further reactions, although these are often more challenging to perform selectively.
On the benzoyl moiety, the methoxy (B1213986) group can be a target for transformation. For example, cleavage of the methyl ether can yield a hydroxyl group, which can then be further functionalized. researchgate.net Additionally, electrophilic aromatic substitution reactions on the benzene (B151609) ring are possible, although the directing effects of the methoxy and carbonyl groups must be considered. These functional group interconversions provide a powerful tool for the late-stage diversification of the this compound scaffold. vdoc.pub
Carboxylic Acid Derivatization: Esterification and Amidation
The carboxylic acid moiety at the 4-position of the piperidine ring is a prime site for derivatization, commonly through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of Fischer esterification are broadly applicable to this substrate. For instance, reacting the parent compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would be expected to yield the corresponding methyl ester. The reaction temperature for such esterifications is typically between 110 and 180°C.
Alternative methods for esterification that proceed under milder conditions are also available. For example, reaction of the corresponding carboxylate salt with an alkyl halide via an SN2 mechanism can provide the desired ester.
Amidation: The formation of amides from this compound is a crucial transformation for generating analogs with diverse biological activities. Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is commonly achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
A widely used and effective method for amide bond formation involves the use of carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The addition of HOBt is known to suppress side reactions and improve yields. A representative procedure would involve stirring the carboxylic acid, an amine, EDC, and a catalytic amount of HOBt in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
The following table outlines representative amidation reactions of a generic N-acyl piperidine-4-carboxylic acid with various amines, illustrating the versatility of this approach.
| Amine Reactant | Coupling Reagents | Product | Reference |
| Benzylamine | EDC, HOBt, DIPEA | N-benzyl-1-(2-methoxybenzoyl)piperidine-4-carboxamide | |
| Aniline | EDC, HOBt, DMAP | N-phenyl-1-(2-methoxybenzoyl)piperidine-4-carboxamide | |
| Boc-piperidine-4-amine | EDC, HOBt, DMAP | tert-butyl 4-(1-(2-methoxybenzoyl)piperidine-4-carboxamido)piperidine-1-carboxylate |
Modifications of the Methoxybenzoyl Group
The 2-methoxybenzoyl moiety offers several avenues for chemical modification, which can significantly influence the compound's electronic and steric properties, and consequently its biological activity. Key transformations include demethylation of the methoxy group and functionalization of the aromatic ring.
Aromatic Ring Functionalization: The benzene ring of the methoxybenzoyl group is susceptible to electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. However, the presence of the carbonyl group, which is a meta-directing deactivator, will also influence the regioselectivity of the substitution. The interplay of these two groups would likely direct incoming electrophiles to the positions meta to the carbonyl and ortho/para to the methoxy group. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation could be employed to introduce a variety of substituents onto the aromatic ring, further expanding the chemical diversity of the scaffold.
Nucleophilic Substitution and Reduction Reactions on the Scaffold
The piperidine ring and the benzoyl carbonyl group are also amenable to various chemical transformations, including nucleophilic substitution and reduction reactions.
Nucleophilic Substitution on the Piperidine Ring: While the piperidine ring itself is generally stable, modifications can be introduced. Nucleophilic substitution reactions on piperidine derivatives have been reported. For instance, the reactions of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates, catalyzed by metal triflates, have been shown to be effective for introducing alkyl groups onto the piperidine ring. Although the starting material in this case is different, it demonstrates the feasibility of nucleophilic substitution on the piperidine core. Nucleophilic aromatic substitution reactions have also been observed in pyridinium (B92312) compounds reacting with piperidine.
Reduction of the Benzoyl Carbonyl Group: The carbonyl group of the 2-methoxybenzoyl moiety can be reduced to a secondary alcohol. This transformation would yield 1-((2-methoxyphenyl)(hydroxy)methyl)piperidine-4-carboxylic acid. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions would need to be carefully controlled to avoid reduction of the carboxylic acid group. For instance, NaBH₄ is generally selective for the reduction of ketones and aldehydes in the presence of carboxylic acids.
Catalytic hydrogenation is another method that could be employed for the reduction of the aromatic ring or the carbonyl group, depending on the catalyst and reaction conditions. For example, catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid with a nickel catalyst in an alkaline medium leads to the formation of pyridine-carboxylic acid.
Green Chemistry Approaches in the Synthesis of this compound Analogs
In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods in pharmaceutical and chemical research. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles can be applied to the synthesis of analogs of this compound.
Biocatalysis: Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity, mild reaction conditions, and biodegradability. For the synthesis of piperidine derivatives, biocatalytic methods are emerging as a powerful tool. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully used in the multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce clinically valuable piperidines in very good yields. This approach offers a green alternative to traditional synthetic methods. Recently, a combination of biocatalytic C-H oxidation and radical cross-coupling has been developed for the modular and enantioselective construction of piperidine frameworks.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique in organic synthesis as it can significantly reduce reaction times, increase product yields, and often leads to cleaner reactions compared to conventional heating methods. The synthesis of various heterocyclic compounds, including piperidine derivatives, has been successfully achieved using microwave-assisted organic synthesis (MAOS). For example, the synthesis of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides has been efficiently carried out using microwave irradiation. This technology could be applied to accelerate the derivatization reactions of this compound, such as esterification and amidation, thereby reducing energy consumption and potentially minimizing side product formation.
Use of Greener Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. The development of reactions that can be performed in water or other benign solvents is highly desirable. Furthermore, the use of reusable heterogeneous catalysts can simplify product purification and reduce waste. For example, Nb₂O₅ has been shown to be a reusable Lewis acid catalyst for the amidation of carboxylic acids with amines. The application of such catalysts in the synthesis of amides of this compound could offer a more sustainable approach.
The following table summarizes some green chemistry approaches applicable to the synthesis of analogs of the target compound.
| Green Chemistry Approach | Application Example | Potential Advantage | Reference |
| Biocatalysis | Immobilized lipase-catalyzed multicomponent reaction for piperidine synthesis. | High selectivity, mild conditions, reusable catalyst. | |
| Microwave-Assisted Synthesis | Synthesis of quinoline (B57606) thiosemicarbazones with a piperidine moiety. | Reduced reaction times, increased yields. | |
| Reusable Catalysts | Nb₂O₅ as a reusable Lewis acid for amidation. | Catalyst recyclability, reduced waste. |
By integrating these green chemistry principles into the synthetic strategies for this compound analogs, chemists can contribute to the development of more sustainable and efficient processes for the production of novel and potentially valuable compounds.
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of protons and carbons within the molecule.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of 1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid is expected to show distinct signals corresponding to the protons on the aromatic ring, the piperidine (B6355638) ring, and the methoxy (B1213986) group. Due to the amide bond, rotation around the N-C(O) bond may be restricted, potentially leading to broadened signals or the appearance of rotamers at different temperatures.
The piperidine ring protons typically exhibit complex splitting patterns due to geminal and vicinal coupling. Protons at the C2 and C6 positions (adjacent to the nitrogen) are deshielded by the amide group and are expected to appear as multiplets in the range of 3.0–4.5 ppm. researchgate.net The protons at C3 and C5, and the single proton at C4, would appear further upfield. researchgate.net The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. echemi.com
The four protons on the 2-methoxybenzoyl group will appear in the aromatic region (typically 6.8-7.5 ppm) and are expected to show a splitting pattern characteristic of an ortho-substituted benzene (B151609) ring. The methoxy group protons will present as a sharp singlet, typically around 3.8-3.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | > 10.0 | Broad Singlet (br s) | The chemical shift is solvent-dependent and the proton may exchange with D₂O. |
| Aromatic (C'3-H to C'6-H) | 6.8 - 7.5 | Multiplet (m) | Four protons on the ortho-substituted benzene ring will show complex coupling patterns. |
| -OCH₃ | ~3.85 | Singlet (s) | A sharp signal integrating to three protons, characteristic of a methoxy group. |
| Piperidine (C2-H, C6-H) | 3.0 - 4.5 | Multiplet (m) | Protons adjacent to the nitrogen are deshielded by the amide group. Broadening may occur due to restricted rotation around the amide bond. researchgate.net |
| Piperidine (C4-H) | 2.4 - 2.7 | Multiplet (m) | This methine proton is adjacent to the carboxylic acid group. researchgate.net |
| Piperidine (C3-H, C5-H) | 1.6 - 2.2 | Multiplet (m) | These methylene (B1212753) protons show complex splitting due to coupling with adjacent piperidine protons. researchgate.net |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show 14 distinct signals, corresponding to each unique carbon atom in the structure.
The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the 170-185 ppm range. libretexts.orglibretexts.org The amide carbonyl carbon is also found in a similar downfield region, generally between 165-175 ppm. libretexts.orgcompoundchem.com The carbons of the aromatic ring are expected to resonate between 110 and 160 ppm, with the carbon attached to the methoxy group appearing at the lower field end of this range. oregonstate.edu The piperidine ring carbons appear in the aliphatic region, typically between 25-55 ppm, while the methoxy carbon signal is expected around 55-60 ppm. compoundchem.comoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C OOH | 170 - 185 | Carboxylic acid carbonyl carbon, highly deshielded. libretexts.org |
| -C (O)N- | 165 - 175 | Amide carbonyl carbon. libretexts.org |
| Aromatic (C'1-C'6) | 110 - 160 | Six distinct signals expected for the substituted aromatic ring. oregonstate.edu |
| -OC H₃ | 55 - 60 | Methoxy group carbon. oregonstate.edu |
| Piperidine (C2, C6) | 40 - 55 | Carbons adjacent to the nitrogen atom. chemicalbook.com |
| Piperidine (C4) | ~40 | Methine carbon attached to the carboxylic acid group. chemicalbook.com |
| Piperidine (C3, C5) | 25 - 35 | Methylene carbons adjacent to C4. chemicalbook.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. Given the molecular formula C₁₄H₁₇NO₄, the molecular weight is 277.32 g/mol , so the [M+H]⁺ ion would appear at an m/z of approximately 278.33. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 276.31.
Tandem mass spectrometry (MS/MS) experiments on the molecular ion would reveal characteristic fragmentation patterns. A primary fragmentation pathway involves the cleavage of the amide bond, which is often the most labile bond in such structures. This cleavage would be expected to produce a 2-methoxybenzoyl cation at m/z 135. researchgate.net Other significant fragments could arise from the loss of the carboxylic acid group (-45 Da) or from the fragmentation of the piperidine ring itself. libretexts.orgnih.gov
Table 3: Predicted ESI-MS Fragmentation Data
| Ion | Predicted m/z | Identity / Proposed Fragmentation Pathway |
| [M+H]⁺ | 278.33 | Protonated molecular ion. |
| [M-H]⁻ | 276.31 | Deprotonated molecular ion. |
| [C₈H₇O₂]⁺ | 135.04 | 2-methoxybenzoyl cation, resulting from cleavage of the amide bond. |
| [M+H - H₂O]⁺ | 260.31 | Loss of a water molecule from the protonated molecular ion. |
| [M+H - COOH]⁺ | 233.29 | Loss of the carboxylic acid group as a radical. |
| [M+H - HCOOH]⁺ | 232.28 | Loss of formic acid. |
| [C₆H₁₂NO₂]⁺ | 130.08 | Piperidine-4-carboxylic acid fragment after amide bond cleavage. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to display several characteristic absorption bands. A very broad band from 2500 to 3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orglibretexts.org The spectrum will also show two distinct carbonyl (C=O) stretching absorptions: a strong band for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹, and another strong band for the tertiary amide carbonyl, expected in the range of 1630-1660 cm⁻¹. libretexts.orgvscht.cz Additionally, characteristic bands for C-O stretching (from the acid and ether), aromatic C=C stretching, and C-H stretching will be present. libretexts.org
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | Strong |
| Tertiary Amide (-C(O)N<) | C=O Stretch | 1630 - 1660 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Ether (Ar-O-CH₃) | C-O Stretch (asymmetric) | 1230 - 1270 | Strong |
| Carboxylic Acid (-COOH) | C-O Stretch | 1210 - 1320 | Strong |
| Alkyl and Aromatic C-H | C-H Stretch | 2850 - 3100 | Medium |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the reviewed literature, the solid-state architecture can be predicted based on studies of analogous compounds. nih.gov
It is highly probable that the piperidine ring adopts a stable chair conformation. To minimize steric hindrance, the bulky 1-(2-methoxybenzoyl) group and the 4-carboxylic acid group would likely occupy equatorial positions on the piperidine ring. The amide bond connecting the benzoyl group and the piperidine ring is expected to have significant double-bond character, resulting in a planar geometry for the N-C=O group and restricted rotation around this bond. In the solid state, strong intermolecular hydrogen bonds are expected to form between the carboxylic acid groups of adjacent molecules, often leading to the formation of centrosymmetric dimers. The relative orientation of the 2-methoxybenzoyl ring with respect to the piperidine ring will be influenced by crystal packing forces and intramolecular steric interactions.
Computational and Theoretical Investigations of 1 2 Methoxybenzoyl Piperidine 4 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. These calculations can predict a wide range of molecular properties, from geometry to reactivity, based on the principles of quantum mechanics.
Molecular Geometry Optimization and Electronic Structure Analysis
A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. For 1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid, DFT calculations would be employed to predict key structural parameters.
The optimized geometry reveals the spatial relationship between the piperidine (B6355638) ring, the 2-methoxybenzoyl group, and the 4-carboxylic acid substituent. This analysis provides precise values for bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric profile.
| Structural Parameter | Description | Calculated Value |
|---|---|---|
| C-N (piperidine ring) | Average length of carbon-nitrogen bonds in the piperidine ring. | Value determined by DFT calculation |
| C=O (benzoyl) | Length of the carbonyl double bond in the benzoyl group. | Value determined by DFT calculation |
| C=O (carboxylic acid) | Length of the carbonyl double bond in the carboxylic acid group. | Value determined by DFT calculation |
| O-H (carboxylic acid) | Length of the hydroxyl bond in the carboxylic acid group. | Value determined by DFT calculation |
| Piperidine Ring Conformation | Describes the puckering of the six-membered ring (e.g., chair, boat). | Value determined by DFT calculation |
| Benzoyl-Piperidine Dihedral Angle | The rotational angle between the plane of the benzoyl group and the piperidine ring. | Value determined by DFT calculation |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govmuni.cz DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap, offering insights into the molecule's stability and potential for electronic transitions. schrodinger.com
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Value determined by DFT calculation |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Value determined by DFT calculation |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | Value determined by DFT calculation |
Electrostatic Potential Surface (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. libretexts.orgproteopedia.org
In an MEP map, different colors represent varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack, while green denotes neutral or near-neutral potential areas. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, and positive potential near the hydrogen atom of the carboxylic acid group.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum calculations provide a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing critical insights into the conformational flexibility and stability of a compound. frontiersin.orgnih.gov
By simulating the molecule in a relevant environment (such as in a solvent like water), MD can reveal the different shapes (conformations) the molecule can adopt, the energy barriers between these conformations, and how flexible different parts of the molecule are. biointerfaceresearch.com For this compound, MD simulations would explore the puckering of the piperidine ring and the rotation of the substituent groups. This information is vital for understanding how the molecule might change its shape to bind to a biological target. utupub.fi
In Silico Prediction of Potential Biological Targets and Interaction Profiles
In silico target prediction methods use the chemical structure of a compound to forecast its potential biological targets. These computational techniques compare the query molecule to large databases of compounds with known biological activities. By identifying structural similarities, shared physicochemical properties, or similar binding motifs, these methods can generate a ranked list of likely protein targets, such as receptors, enzymes, or ion channels. This approach helps to prioritize experimental testing and can reveal new therapeutic applications for a compound.
Ligand-Protein Docking Simulations
Once potential biological targets are identified, molecular docking is used to predict how the ligand (this compound) might bind to the active site of a protein. chemrxiv.org This computational technique explores various possible orientations and conformations of the ligand within the protein's binding pocket to find the most favorable binding mode, which is typically the one with the lowest binding energy. youtube.com
Docking simulations provide a detailed, atomic-level view of the protein-ligand complex. nih.gov They can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the complex. youtube.com The results are often quantified with a "docking score," which estimates the binding affinity. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. nih.govnih.gov
| Interaction Type | Potential Molecular Group (Ligand) | Potential Interacting Residue (Protein) |
|---|---|---|
| Hydrogen Bond Donor | Carboxylic acid (-OH) | Asp, Glu, Ser, Thr, Gln, Asn |
| Hydrogen Bond Acceptor | Carbonyl oxygens (C=O), Methoxy oxygen (-OCH3) | Lys, Arg, His, Ser, Thr, Gln, Asn |
| Hydrophobic Interaction | Benzoyl ring, Piperidine ring | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Ionic Interaction | Carboxylate (-COO-) | Lys, Arg, His |
Pharmacophore Modeling
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dergipark.org.trnih.gov This approach helps in understanding drug-receptor interactions and is widely used for virtual screening of compound libraries to discover new lead candidates. For this compound, a pharmacophore model would delineate the key molecular features responsible for its potential biological interactions.
While specific pharmacophore models for this compound are not extensively detailed in publicly available research, a hypothetical model can be constructed based on its structural components and findings from studies on analogous piperidine derivatives. benthamscience.comresearchgate.net The principal pharmacophoric features of this compound are anticipated to include hydrogen bond donors, hydrogen bond acceptors, a hydrophobic aliphatic region, and an aromatic ring.
The carboxylic acid moiety on the piperidine ring is a primary contributor to the pharmacophore, acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). The methoxy group on the benzoyl ring introduces another hydrogen bond acceptor site. The piperidine ring itself provides a non-polar, hydrophobic feature, which can be critical for van der Waals interactions within a binding pocket. Furthermore, the methoxy-substituted benzene (B151609) ring offers an aromatic feature, which can engage in π-π stacking or other hydrophobic interactions. benthamscience.com
In silico studies on various piperidine analogs have consistently highlighted the importance of these features for biological activity. benthamscience.comnih.gov For instance, quantitative structure-activity relationship (QSAR) and pharmacophore analyses of other piperidine derivatives have shown that aromatic, acceptor, and donor groups are favorable for inhibitory activity against certain enzymes. benthamscience.comresearchgate.net Computational investigations involving docking and molecular dynamics simulations on similar piperidine-based compounds have also helped in elucidating the crucial amino acid residues that interact with these pharmacophoric elements. nih.govrsc.org
A summary of the potential pharmacophoric features of this compound is presented in the table below.
| Pharmacophoric Feature | Structural Origin | Potential Interaction |
| Hydrogen Bond Donor | Carboxylic acid (-OH) | Electrostatic interaction with acceptor groups in a binding site |
| Hydrogen Bond Acceptor | Carboxylic acid (C=O) | Electrostatic interaction with donor groups in a binding site |
| Hydrogen Bond Acceptor | Methoxy group (-OCH3) | Electrostatic interaction with donor groups in a binding site |
| Aromatic Ring | 2-Methoxybenzoyl group | π-π stacking, hydrophobic interactions |
| Hydrophobic Region | Piperidine ring | Van der Waals forces, hydrophobic interactions |
This hypothetical pharmacophore model provides a framework for identifying other molecules that could have similar biological activities by searching for compounds that match these spatial and chemical features. Such models are instrumental in the rational design and optimization of new therapeutic agents based on the this compound scaffold.
Structure Activity Relationship Sar Studies of 1 2 Methoxybenzoyl Piperidine 4 Carboxylic Acid and Its Analogs
Impact of Substitutions on the Methoxybenzoyl Moiety on Biological Interactions
The methoxybenzoyl portion of the molecule is a key determinant of its interaction with biological targets. Modifications to this group, including the position of the methoxy (B1213986) group and the introduction of other substituents like fluorine, can significantly alter the compound's potency and selectivity.
The positioning of the methoxy group on the benzoyl ring is crucial for biological activity. While direct SAR studies on 1-(2-methoxybenzoyl)piperidine-4-carboxylic acid are not extensively documented in publicly available literature, research on analogous series of benzoylpiperidine and benzamide (B126) derivatives provides valuable insights. For instance, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, a methoxy group at the 4-position of a phenyl group attached to the carboxamide nitrogen resulted in a potent inhibitor of human carbonic anhydrase I (hCA I) with a Ki of 7.9 nM. nih.gov Moving this methoxy group to the 3-position led to a decrease in activity (Ki = 38.6 nM), highlighting the sensitivity of the binding pocket to the substituent's location. nih.gov
Similarly, in a study of tyrosinase inhibitors, guaiacol (B22219) derivatives (which have a 2-methoxyphenol structure) showed improved potency, suggesting that the methoxy group's position can influence interactions with the target enzyme. nih.gov The presence of a 3-methoxy group, in particular, was found to improve skin permeability in some compounds. nih.gov These findings suggest that the ortho-position of the methoxy group in this compound likely plays a specific role in orienting the molecule within a binding site, potentially through steric or electronic interactions.
| Compound Series | Methoxy Position | Biological Target | Activity |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | 4-position on phenylamide | hCA I | Ki = 7.9 nM |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | 3-position on phenylamide | hCA I | Ki = 38.6 nM |
| Benzylpiperidine Amides | 3-position on benzoyl | Tyrosinase | Improved Permeability |
Fluorination of the benzoyl ring is a common strategy in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity. mdpi.com The introduction of fluorine can alter the electronic properties of the ring and create new interactions with the biological target. sci-hub.box For example, in a series of dipeptidyl peptidase-4 (DPP-4) inhibitors, a 2-fluorobenzyl group showed a 10-fold improvement in binding over the unsubstituted benzyl (B1604629) analog. sci-hub.box
In the context of benzoylpiperidine derivatives, the 4-(p-fluorobenzoyl)piperidine fragment is a well-known pharmacophore, crucial for the activity of drugs like ketanserin (B1673593) and altanserin, which are 5-HT2A antagonists. nih.gov This fragment is thought to be important for anchoring or orienting the ligand within the receptor. nih.gov Studies on 2-phenoxybenzamides as antiplasmodial agents also demonstrated that a 4-fluorophenoxy substituent generally had an advantageous effect on activity. mdpi.com These examples underscore the potential of fluorine substitution on the benzoyl ring of this compound to modulate its biological profile.
| Compound Series | Fluorine Position | Biological Target/Effect | Observation |
| Triazolopiperazines | 2-position on benzyl | DPP-4 | 10-fold improvement in binding |
| Benzoylpiperidines | 4-position on benzoyl | 5-HT2A Receptor | Crucial for ligand orientation |
| 2-Phenoxybenzamides | 4-position on phenoxy | Antiplasmodial Activity | Advantageous for activity |
| Piperidine (B6355638) Derivatives | 4-position on piperidine ring | 5HT1D Receptor | Improved pharmacokinetic profile |
Influence of Modifications on the Piperidine Ring System
The piperidine ring serves as a central scaffold, and modifications to this core structure, particularly at the 4-position and the nitrogen atom, are pivotal in defining the compound's interaction with its target.
The carboxylic acid group at the 4-position of the piperidine ring is a key functional group that can be modified to alter the compound's properties. Converting the carboxylic acid to various amides is a common strategy. For instance, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized and showed potent inhibitory activity against human carbonic anhydrase isoforms. nih.gov The nature of the amine used to form the carboxamide significantly influenced the activity and selectivity.
In another study, piperidine-4-carboxamides were investigated as inhibitors of Mycobacterium abscessus DNA gyrase. tandfonline.com These studies highlight that the substituent at the 4-position can be extensively modified to explore and optimize biological activity. The carboxylic acid itself can participate in important hydrogen bonding interactions, and its derivatives can be used to probe the steric and electronic requirements of the binding site.
| Compound Series | Modification at Piperidine-4-position | Biological Target | Outcome |
| 1-(4-Sulfamoylbenzoyl)piperidines | Carboxamides | Carbonic Anhydrase | Potent inhibition |
| Piperidine Derivatives | Carboxamides | DNA Gyrase | Antibacterial activity |
The nature of the linker between the piperidine nitrogen and an aromatic system can also be critical. Studies on N-[(thiophen-3-yl)methyl]benzamides as influenza virus fusion inhibitors explored variations in the linker, keeping the total length between the aromatic rings constant, which influenced antiviral activity. nih.gov This suggests that not only the nature of the N-substituent but also the way it is connected to the piperidine ring can be fine-tuned to optimize biological interactions.
| Compound Series | N-Substitution/Linker Variation | Biological Target | Effect on Activity |
| Piperidine-4-(benzylidene-4-carboxylic acids) | Benzoyl, Benzyl, Diphenylacetyl | Steroid-5α-reductase | Varied inhibitory potencies |
| N-[(thiophen-3-yl)methyl]benzamides | Methylamide linker variations | Influenza Virus Fusion | Influenced antiviral activity |
Stereochemical Considerations in SAR Studies
Stereochemistry can have a profound impact on the biological activity of chiral molecules. For analogs of this compound that possess stereocenters, the different stereoisomers can exhibit distinct potencies and selectivities. For example, in the synthesis of stereoisomeric C4-substituted piperidines, the use of water as a solvent was found to prevent the racemization of enantioenriched substrates, highlighting the importance of controlling stereochemistry during synthesis.
While specific stereochemical studies on this compound are not widely reported, research on related chiral piperidine derivatives often reveals that one enantiomer is significantly more active than the other. This is due to the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral biological target such as a receptor or enzyme active site. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for a complete understanding of the SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org This approach allows for the prediction of the activity of new, unsynthesized analogs, thereby guiding drug design and optimization efforts. nih.gov For analogs of this compound, QSAR models can provide valuable insights into the key physicochemical properties that govern their biological effects.
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Describe the atomic connectivity and shape of the molecule.
Thermodynamic descriptors: Include properties like heat of formation and molar refractivity. nih.govsrmist.edu.in
Electronic descriptors: Quantify the electron distribution, such as dipole moment and partial atomic charges. srmist.edu.in
Spatial (3D) descriptors: Relate to the three-dimensional arrangement of the atoms. mdpi.com
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to generate a predictive model. researchgate.net For instance, a QSAR study on piperine (B192125) analogs acting as efflux pump inhibitors identified three key descriptors: the partial negative surface area, the area of the molecular shadow, and the heat of formation. nih.gov The resulting model showed a high correlation (r² = 0.962) and predictive ability (q² = 0.917), indicating that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov
The validation of a QSAR model is critical and is typically performed using cross-validation techniques (like leave-one-out) and by predicting the activity of an external test set of compounds not used in model generation. nih.govnih.gov
The insights gained from such a model for this compound analogs could predict which substitutions would be most likely to improve activity. For example, if a model indicates that a lower dipole moment is favorable, synthetic efforts can be focused on analogs that possess this property.
Table 2: Example of a QSAR Model for a Series of Piperidine-Based Inhibitors
| Parameter | Description | Value/Finding | Significance for Predictive Insight |
| Statistical Method | Multiple Linear Regression (MLR) | - | A common method for creating a linear equation relating descriptors to activity. |
| Correlation Coefficient (r²) | A measure of how well the model fits the training data. | 0.962 nih.gov | Indicates a strong correlation between the selected descriptors and the biological activity. |
| Cross-validation (q²) | A measure of the model's internal predictive ability. | 0.917 nih.gov | A high value suggests the model is robust and not overfitted. |
| Key Descriptor 1 | Partial Negative Surface Area (PNSA) | Positive Correlation | Suggests that increasing the exposed negatively charged surface area of the molecule enhances activity. |
| Key Descriptor 2 | Molecular Shadow (Area XY) | Negative Correlation | Indicates that a smaller molecular projection in a specific plane is favorable for activity, suggesting a more compact shape is preferred. |
| Key Descriptor 3 | Heat of Formation (ΔHf) | Positive Correlation | Relates the molecule's thermodynamic stability to its biological activity. nih.gov |
By integrating SAR and QSAR approaches, researchers can develop a comprehensive understanding of how structural modifications impact the biological activity of this compound and its analogs, leading to the rational design of more potent and selective compounds.
Mechanistic and Target Identification Studies of 1 2 Methoxybenzoyl Piperidine 4 Carboxylic Acid Analogs in Vitro and Preclinical Focus
Interaction with Transient Receptor Potential (TRP) Channels (e.g., TRPV1 Antagonism)
Derivatives of 1-(2-methoxybenzoyl)piperidine-4-carboxylic acid have been investigated for their potential to modulate the activity of Transient Receptor Potential (TRP) channels, with a particular focus on the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and capsaicin. mdpi.com Its involvement in pain and inflammatory pathways makes it an attractive target for the development of novel analgesic agents. mdpi.com
A series of piperidine (B6355638) carboxamides, which are structurally related to this compound, have been developed and identified as potent antagonists of TRPV1. nih.gov These studies highlight the therapeutic potential of this chemical scaffold in conditions characterized by TRPV1 hyperactivity, such as chronic pain and airway hypersensitivity. nih.gov The antagonism of TRPV1 by these compounds can reverse mechanical hyperalgesia in models of inflammatory and neuropathic pain. mdpi.com The development of potent and stereospecific TRPV1 antagonists from related thiourea (B124793) analogues further underscores the potential of targeting this channel with piperidine-based structures. mdpi.com
| Compound Class | Target | Activity | Reference |
| Piperidine Carboxamides | TRPV1 | Antagonist | nih.gov |
| N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) | TRPV1 | Antagonist | mdpi.comresearchgate.net |
| Capsazepine | TRPV1 | Antagonist | mdpi.com |
Inhibition of Lipases (e.g., Monoacylglycerol Lipase (B570770), MAGL; N-Acylphosphatidylethanolamine Phospholipase D, NAPE-PLD)
The endocannabinoid system, which includes the key signaling lipid 2-arachidonoylglycerol (B1664049) (2-AG), is regulated by the activity of specific lipases. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-AG in the brain. nih.govnih.gov Inhibition of MAGL leads to elevated levels of 2-AG, which can produce therapeutic effects in a range of conditions, including neurodegenerative diseases and cancer. researchgate.net
A novel class of benzylpiperidine-based inhibitors has been synthesized and shown to exhibit potent, reversible, and selective inhibition of MAGL. nih.govresearchgate.net These findings suggest that the piperidine core, as found in this compound, is a viable scaffold for the design of MAGL inhibitors. The inhibition of MAGL by these compounds has been shown to have antiproliferative effects and to induce apoptosis in cancer cell lines. nih.gov
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is another key enzyme in the endocannabinoid pathway, responsible for the production of N-acylethanolamines (NAEs), including the well-known anandamide. drugbank.com While direct studies on the inhibition of NAPE-PLD by this compound analogs are less common, the modulation of the endocannabinoid system by related piperidine derivatives suggests that this is a plausible area for further investigation.
| Compound Class | Target Enzyme | Effect | Reference |
| Benzylpiperidine derivatives | Monoacylglycerol Lipase (MAGL) | Reversible Inhibition | nih.govresearchgate.net |
| ABD-1970 | Monoacylglycerol Lipase (MAGL) | Potent and Selective Inhibition | researchgate.net |
Modulatory Activity on Other Enzyme Systems (e.g., Tyrosinase, Carbonic Anhydrase)
Beyond their effects on TRP channels and lipases, analogs of this compound have been explored for their modulatory activity on other enzyme systems, including tyrosinase and carbonic anhydrase.
Tyrosinase Inhibition: Certain carboxylic acid compounds have been shown to effectively inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govmdpi.com Studies on various carboxylic acids have demonstrated their ability to inhibit mushroom tyrosinase with IC50 values in the millimolar range. nih.govmdpi.com This suggests that the carboxylic acid moiety of this compound could contribute to tyrosinase inhibitory activity.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.net A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been designed and synthesized as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Several of these sulfonamide derivatives exhibited low nanomolar inhibitory activity and selectivity against certain hCA isoforms, including the tumor-associated hCA IX and XII. nih.gov
| Enzyme System | Compound Class | Activity | Reference |
| Tyrosinase | Carboxylic Acids | Inhibition | nih.govmdpi.com |
| Carbonic Anhydrase | 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Inhibition | nih.gov |
Investigation of Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has been a subject of significant research interest.
Screening Against Bacterial Strains
Various piperidine derivatives have demonstrated promising antibacterial activity against a range of bacterial strains. researchgate.netresearchgate.netresearchgate.net For instance, certain 2,6-disubstituted piperidine-4-one derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria. researchgate.net The carboxylic acid moiety present in some compounds can also contribute to their antimicrobial effects. nih.govresearchgate.net Studies on microbicidal cationic proteins, which are peptides, have also shown broad-spectrum bactericidal activity. nih.gov Lactic acid bacteria are also known to produce compounds with antimicrobial properties. mdpi.com
Antifungal Activity
In addition to antibacterial effects, piperidine derivatives have been evaluated for their antifungal activity. researchgate.netresearchgate.net Some synthesized piperidine compounds have shown varying degrees of inhibition against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net However, the antifungal activity can be species-dependent, with some compounds showing no activity against certain fungi. researchgate.net The presence of a carboxylic acid group in a molecule can also be important for its antifungal activity. nih.gov Other natural compounds like phenazine-1-carboxylic acid have also demonstrated significant antifungal properties. mdpi.com
Protein Binding Studies (e.g., BSA Interaction)
The interaction of small molecules with plasma proteins, such as serum albumin, is a critical factor in their pharmacokinetic profile. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin. mdpi.com
The carboxylic acid moiety in many drug molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs), has been shown to play a significant role in their binding to site II of serum albumins. nih.gov This interaction often involves the formation of a salt bridge between the negatively charged carboxylate group and positively charged residues on the protein. nih.gov
Spectroscopic and molecular docking studies are commonly employed to characterize the binding of ligands to BSA. mdpi.commdpi.com These studies can determine binding constants (Kb), the number of binding sites, and the thermodynamic parameters of the interaction, providing insights into the spontaneity and driving forces of the binding process. mdpi.comresearchgate.net For example, fluorescence quenching experiments can reveal whether the interaction involves static or dynamic quenching, indicating the formation of a ground-state complex or collisional quenching, respectively. nih.gov
| Interacting Molecule Class | Protein | Key Findings | Reference |
| NSAIDs with Carboxylic Acid Moiety | Bovine Serum Albumin (BSA) | Favored binding at site II | nih.gov |
| Pyridine Derivatives | Bovine Serum Albumin (BSA) | 1:1 stoichiometry, static interaction | researchgate.net |
| Zinc(II) Complexes | Bovine Serum Albumin (BSA) | Tightly bind and quench endogenous fluorescence | mdpi.com |
Development of Pharmacological Tool Compounds
The structural framework of this compound represents a versatile scaffold for the development of pharmacological tool compounds. These tools are crucial for in vitro and preclinical research to probe biological systems, validate drug targets, and elucidate the mechanisms of action of potential therapeutic agents. The development of such compounds often involves systematic structural modifications to optimize potency, selectivity, and other pharmacological properties.
Research into derivatives of the 1-benzoylpiperidine (B189436) core has led to the identification of potent inhibitors for various enzymes and ligands for different receptors. These studies, focusing on structure-activity relationships (SAR), provide a roadmap for designing new tool compounds. The benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules. nih.govresearchgate.net It is also recognized as a potential bioisostere of the piperazine (B1678402) ring, making it a valuable template in drug design. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of 1-Benzoylpiperidine Analogs
Systematic modifications of the 1-benzoylpiperidine scaffold have been explored to develop tool compounds targeting various biological entities, including enzymes like tyrosinase and acetylcholinesterase, as well as the serotonin (B10506) transporter.
One area of investigation has been the development of tyrosinase inhibitors. nih.govacs.org In a study exploring benzoyl and cinnamoyl piperazine/piperidine amides, researchers identified several compounds with significant inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. nih.govacs.org Molecular docking studies suggested that hydrophobic benzyl (B1604629) groups on the piperidine ring contribute to higher potency. nih.govacs.org
Another significant area of research has been the design of dual-target inhibitors for acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are relevant targets for Alzheimer's disease. mdpi.comnih.gov A series of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine derivatives were synthesized and evaluated for their inhibitory activities. mdpi.com The findings from these studies underscore the challenges in designing ligands with balanced affinities for multiple targets and highlight how subtle structural modifications can shift the activity profile of a compound. mdpi.com
The following interactive data tables summarize the findings from these SAR studies, showcasing how modifications to the core structure influence biological activity.
Table 1: SAR of Benzoylpiperidine Analogs as Tyrosinase Inhibitors
| Compound | R1 (Substitution on Benzoyl Ring) | R2 (Substitution on Piperidine) | pIC50 (Monophenolase Assay) | Reference |
| 5b | 4-Methoxy | 1-Benzyl | 4.99 | nih.gov |
| 1e | 4-Chloro | 1-Benzyl (piperazine) | - | nih.gov |
| - | Vanillic acid derivative | 1-Benzyl | - | nih.gov |
| - | Caffeic acid derivative | 1-Benzyl | - | nih.gov |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data for compounds other than 5b were not provided in a comparable format in the source material.
Table 2: SAR of 1-Benzoylpiperidine and 1-Benzylpiperidine Analogs as AChE Inhibitors and SERT Ligands
| Compound | Core Structure | R (Substitution) | AChE IC50 (µM) | SERT Ki (nM) | Reference |
| 7 | 1-Benzoylpiperidine | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 41 | >10000 | mdpi.com |
| 8 | 1-(3-Chlorobenzyl)piperidine | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 28 | >10000 | mdpi.com |
| 9 | 1-(3-Bromobenzyl)piperidine | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 35 | >10000 | mdpi.com |
| 10 | 1-(3-Fluorobenzyl)piperidine | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 37 | >10000 | mdpi.com |
| 12 | 1-Benzoylpiperidine | N-(3-chlorobenzyl) | >200 | 1800 | mdpi.com |
| 13 | 1-Benzoylpiperidine | N-(3-bromobenzyl) | >200 | 1200 | mdpi.com |
| 14 | 1-Benzoylpiperidine | N-(3-fluorobenzyl) | >200 | 2500 | mdpi.com |
| 15 | 1-Benzoylpiperidine | N-(3-methylbenzyl) | >200 | 1100 | mdpi.com |
| 16 | 1-Benzoylpiperidine | N-(3-methoxybenzyl) | >200 | 1900 | mdpi.com |
| 19 | Phenylacetate derivative | 1-Benzylpiperidine | 15 | >10000 | mdpi.com |
| 21 | 2-Naphthoate derivative | 1-Benzylpiperidine | >200 | 1500 | mdpi.com |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant. A lower value for both indicates greater potency/affinity.
These studies demonstrate that the 1-benzoylpiperidine-4-carboxylic acid scaffold and its analogs are fruitful starting points for the development of potent and selective pharmacological tool compounds. Further exploration of the chemical space around this core structure is likely to yield novel probes for a variety of biological targets.
Metabolic Profile Investigations of 1 2 Methoxybenzoyl Piperidine 4 Carboxylic Acid Analogs in Vitro and Preclinical Focus
In Vitro Metabolism Studies Using Liver Microsomes or S9 Fractions
In vitro studies utilizing liver microsomes and S9 fractions are instrumental in elucidating the metabolic pathways of xenobiotics. For 1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid and its analogs, these systems have been used to identify a range of Phase I and Phase II metabolites.
Identification of Phase I Metabolites (e.g., Hydroxylation, Hydrolysis)
Phase I metabolism of this compound analogs primarily involves oxidative reactions and hydrolysis. The key transformations observed in liver microsome incubations include O-demethylation of the methoxy (B1213986) group, hydroxylation of the benzoyl and piperidine (B6355638) rings, and potential hydrolysis of the amide bond.
O-Demethylation: The methoxy group on the benzoyl ring is a primary site for oxidative metabolism, leading to the formation of a phenolic metabolite. This reaction is a common metabolic pathway for compounds containing methoxybenzene moieties and is catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netuq.edu.aunih.gov
Aromatic Hydroxylation: The benzoyl ring can undergo hydroxylation at various positions, resulting in the formation of phenolic metabolites. The specific position of hydroxylation is dependent on the directing effects of the existing substituents.
Piperidine Ring Hydroxylation: The piperidine ring is also susceptible to hydroxylation at various carbon atoms. Aliphatic hydroxylation of the piperidine moiety is a common metabolic route for many piperidine-containing drugs. frontiersin.org
Amide Bond Hydrolysis: Although generally more stable than ester bonds, the amide linkage between the methoxybenzoyl group and the piperidine ring can undergo hydrolysis, cleaving the molecule into 2-methoxybenzoic acid and piperidine-4-carboxylic acid. This reaction is typically catalyzed by amidases.
Below is a table summarizing the potential Phase I metabolites of this compound.
| Metabolite ID | Metabolic Reaction | Position of Modification |
| M1 | O-Demethylation | 2-methoxy group on the benzoyl ring |
| M2 | Aromatic Hydroxylation | Benzoyl ring |
| M3 | Aliphatic Hydroxylation | Piperidine ring |
| M4 | Amide Hydrolysis | Amide bond |
Characterization of Phase II Metabolites (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For this compound, the primary Phase II metabolic pathway is glucuronidation of the carboxylic acid group. nih.govlongdom.org
Acyl Glucuronidation: The carboxylic acid moiety of the parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid to form an acyl glucuronide. nih.govnih.gov This is a major clearance pathway for many carboxylic acid-containing drugs. nih.govresearchgate.net
The following table details the potential Phase II metabolite.
| Metabolite ID | Metabolic Reaction | Functional Group Conjugated |
| M5 | Glucuronidation | Carboxylic acid |
Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450 Isozymes, Carboxylesterases)
The biotransformation of this compound analogs is mediated by a variety of drug-metabolizing enzymes.
Cytochrome P450 (CYP) Isozymes: Phase I oxidative reactions, such as O-demethylation and hydroxylation, are primarily catalyzed by CYP enzymes. Specific isozymes, including CYP1A2, CYP2D6, and CYP3A4, are known to be involved in the metabolism of compounds with similar structural features. researchgate.netnih.gov For instance, CYP1A enzymes are often involved in the O-demethylation of methoxylated aromatic compounds. mdpi.comnih.gov
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): The glucuronidation of the carboxylic acid group is catalyzed by UGTs. UGT2B7 is a key enzyme responsible for the formation of acyl glucuronides of many carboxylic acid-containing drugs. nih.govnih.gov
The table below outlines the key enzymes and their roles in the metabolism of this compound.
| Metabolic Reaction | Enzyme Family | Key Isozymes |
| O-Demethylation | Cytochrome P450 | CYP1A2, CYP2D6, CYP3A4 |
| Aromatic Hydroxylation | Cytochrome P450 | CYP1A2, CYP2C9, CYP3A4 |
| Aliphatic Hydroxylation | Cytochrome P450 | CYP3A4, CYP2D6 |
| Glucuronidation | UGTs | UGT2B7 |
Factors Influencing In Vitro Metabolite Formation (e.g., Species Differences)
The formation of metabolites in vitro can be influenced by several factors, with species differences being a significant consideration in preclinical drug development. The expression and activity of drug-metabolizing enzymes can vary considerably between different species (e.g., rat, mouse, dog, and human).
CYP Isozyme Activity: The relative abundance and substrate specificity of CYP isozymes differ across species. For example, the human CYP1A2 is not always well-correlated with its orthologs in preclinical species, which can lead to different rates and profiles of O-demethylation and aromatic hydroxylation.
These species-specific differences in metabolic profiles are crucial for extrapolating in vitro findings to predict the metabolic fate of the compound in humans.
Analytical Method Development and Validation for 1 2 Methoxybenzoyl Piperidine 4 Carboxylic Acid
Chromatographic Techniques for Purity Assessment and Quantification
The purity and concentration of 1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid are critical parameters in research and development. Chromatographic techniques are instrumental in providing reliable and accurate measurements for these purposes. The selection of a suitable method depends on the physicochemical properties of the molecule, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. amazonaws.com Its versatility allows for precise quantification and purity assessment. A typical approach for method development involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
The development of a robust HPLC method requires careful optimization of several parameters:
Column Selection: A C18 (octadecylsilane) column is a common starting point due to its hydrophobicity, which is suitable for retaining the moderately nonpolar methoxybenzoyl moiety of the analyte. Columns with different particle sizes and lengths can be used to balance resolution and analysis time.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The aqueous buffer (e.g., phosphate, acetate, or formate) is crucial for controlling the pH. Since the analyte has both a basic piperidine (B6355638) nitrogen and an acidic carboxylic acid group, pH will significantly impact its retention time and peak shape by controlling its ionization state.
Detector Selection: The presence of the benzoyl group provides a strong chromophore, making UV detection a suitable and sensitive choice. The wavelength of maximum absorbance (λmax) for the 2-methoxybenzoyl group should be determined for optimal sensitivity, likely in the range of 230-280 nm.
Flow Rate and Temperature: The flow rate is typically set around 1.0 mL/min for standard analytical columns, while the column temperature may be controlled (e.g., at 25-30 °C) to ensure reproducible retention times.
A validated HPLC method can be used to determine the percentage purity of the compound and to quantify it in various matrices. chemrevlett.com
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | Agilent 1260/1290 Infinity II or similar | Standard HPLC system for pharmaceutical analysis. nih.gov |
| Column | Gemini C18 (5 µm, 250 x 4.6 mm) or equivalent | Provides good retention and separation for aromatic carboxylic acids. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Buffered aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 0-20 min, 10% to 90% B | A gradient elution is suitable to separate the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable and reproducible retention times. |
| Detector | UV-VIS at 254 nm | The benzoyl chromophore allows for sensitive UV detection. nih.gov |
| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. lmaleidykla.lt The presence of the polar carboxylic acid group makes the compound non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. lmaleidykla.lt
To overcome this limitation, derivatization is necessary. This process involves a chemical reaction to convert the polar functional group into a less polar, more volatile, and more thermally stable derivative. A common derivatization technique for carboxylic acids is silylation. lmaleidykla.lt
Derivatization: The compound can be reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. This reaction increases the volatility of the analyte, making it suitable for GC analysis.
GC Conditions: The derivatized sample is then injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both separation and structural information, aiding in the unequivocal identification of the analyte and any impurities. unodc.org
Table 2: Potential GC Method Parameters (after Derivatization)
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Effectively converts carboxylic acids to volatile TMS esters. lmaleidykla.lt |
| Instrument | Gas Chromatograph with FID or MS detector | Standard instrumentation for volatile compound analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A common, versatile column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min | A temperature gradient is used to separate compounds based on their boiling points. |
| Detector Temp. | 280 °C (FID) or MS Transfer Line at 280 °C | Prevents condensation of analytes before detection. |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times, low sample and reagent consumption, and high efficiency. nih.gov It is well-suited for the analysis of charged species and can be readily applied to this compound, which is an amphoteric molecule (containing both acidic and basic groups).
In the Capillary Zone Electrophoresis (CZE) mode, analytes are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. usp.org The charge of the analyte is highly dependent on the pH of the background electrolyte (BGE).
At low pH (e.g., < 3), the carboxylic acid group will be protonated (neutral), while the piperidine nitrogen will be protonated (positive charge), resulting in the molecule behaving as a cation.
At high pH (e.g., > 9), the carboxylic acid will be deprotonated (negative charge), and the piperidine nitrogen will be neutral, causing the molecule to behave as an anion.
At an intermediate pH, the molecule may exist as a zwitterion or have a net charge that can be manipulated to optimize separation from potential impurities.
This pH-dependent behavior allows for significant flexibility in method development. kantisto.nl Coupling CE with mass spectrometry (CE-MS) can provide highly selective and sensitive identification and characterization of the compound. nih.gov
Table 3: Representative Capillary Electrophoresis Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | CE system with UV or Diode Array Detector (DAD) | Standard instrumentation for CE analysis. |
| Capillary | Fused-silica, 50 µm ID, 50 cm total length | Common capillary dimensions providing good resolution and heat dissipation. |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate buffer, pH 7.0 | A neutral pH buffer where the analyte will likely have a net negative charge, allowing for separation from neutral and cationic impurities. |
| Voltage | 20 kV | Provides a sufficient electric field for rapid separation. |
| Temperature | 25 °C | Controlled temperature ensures migration time reproducibility. |
| Injection | Hydrodynamic (pressure) injection for 5 seconds | A simple and reproducible method for sample introduction. |
| Detection | UV at 214 nm or 254 nm | Peptide bonds and aromatic rings absorb at these wavelengths, providing good sensitivity. |
Spectroscopic Techniques for Identification and Characterization in Analytical Contexts
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. They provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₄H₁₇NO₄). The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. Expected fragments could correspond to the loss of the carboxylic acid group (-45 Da), the cleavage of the amide bond to yield fragments of the piperidine ring and the 2-methoxybenzoyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise structure of an organic molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. This would include signals in the aromatic region (around 6.9-7.8 ppm) for the four protons on the methoxy-substituted benzene (B151609) ring, a singlet for the methoxy (B1213986) group protons (-OCH₃) typically around 3.8 ppm, and a series of multiplets in the aliphatic region (around 1.5-4.0 ppm) corresponding to the protons on the piperidine ring.
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. Key signals would include the carbonyl carbons of the amide and carboxylic acid (typically >165 ppm), carbons of the aromatic ring (110-160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons of the piperidine ring (25-60 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands:
A broad O-H stretching band for the carboxylic acid group, typically centered around 3000 cm⁻¹.
C-H stretching bands for the aromatic and aliphatic groups just below 3000 cm⁻¹.
Two distinct C=O (carbonyl) stretching bands: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the tertiary amide (around 1630-1660 cm⁻¹).
C-O stretching bands for the ether and carboxylic acid groups (around 1200-1300 cm⁻¹).
C-N stretching for the amide linkage.
Table 4: Summary of Expected Spectroscopic Data
| Technique | Expected Observations | Information Provided |
|---|---|---|
| Mass Spectrometry (HRMS) | Molecular Ion [M+H]⁺ at m/z 264.1230 | Confirms molecular formula (C₁₄H₁₇NO₄) and molecular weight. |
| ¹H NMR | Aromatic protons (~6.9-7.8 ppm), Methoxy singlet (~3.8 ppm), Piperidine multiplets (~1.5-4.0 ppm) | Provides information on the proton environment and connectivity. |
| ¹³C NMR | Carbonyl carbons (>165 ppm), Aromatic carbons (110-160 ppm), Methoxy carbon (~55 ppm), Piperidine carbons (25-60 ppm) | Shows the number and type of carbon atoms in the molecule. |
| IR Spectroscopy | Broad O-H (~3000 cm⁻¹), C=O (amide, ~1640 cm⁻¹), C=O (acid, ~1710 cm⁻¹) | Confirms the presence of key functional groups (carboxylic acid, amide, ether). |
Q & A
Q. What are the key synthetic strategies for 1-(2-Methoxybenzoyl)piperidine-4-carboxylic acid?
The synthesis typically involves coupling a 2-methoxybenzoyl group to the piperidine-4-carboxylic acid scaffold. A common method utilizes carbodiimide coupling reagents (e.g., EDCI or DCC) with activating agents like HOBt to facilitate amide bond formation. For example, analogous compounds such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid were synthesized via EDCI/HOBt-mediated coupling in anhydrous acetonitrile, achieving yields of 39–71% after purification by recrystallization . Reaction optimization includes controlling temperature, solvent polarity, and stoichiometry to minimize side products.
Q. How is the compound characterized to confirm structural integrity?
Characterization employs a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with aromatic protons in the 2-methoxybenzoyl group appearing as distinct doublets (δ 6.8–8.1 ppm) .
- IR spectroscopy : Key peaks include C=O stretches (~1680 cm) for the benzoyl and carboxylic acid groups, and O–CH stretches (~1250 cm) .
- Elemental analysis : Validates molecular formula (e.g., CHNO) with <0.3% deviation from theoretical values .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 264.1) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal that substituents on the benzoyl ring and piperidine nitrogen critically modulate activity. For example:
The methoxy group at the ortho position improves solubility and steric hindrance, while electron-withdrawing groups (e.g., Cl, SONH) enhance target engagement .
Q. How can researchers resolve discrepancies in reported biological activity data for structural analogues?
Contradictions often arise from variations in assay conditions or substituent effects. For instance:
- Assay pH : Carboxylic acid ionization (pK ~4.5) affects membrane permeability and in vitro activity. Standardizing buffer conditions (e.g., pH 7.4 for physiological relevance) is critical .
- Substituent electronic effects : Electron-donating groups (e.g., OCH) may reduce enzymatic inhibition but improve pharmacokinetics, as seen in comparisons between 2-methoxy and 4-nitro derivatives .
- Target specificity : Off-target interactions (e.g., with S1P1 receptors) can be mitigated via molecular docking simulations to optimize binding poses .
Q. What computational methods are effective in predicting the binding modes of this compound with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to:
- Map electrostatic potentials of the carboxylic acid and methoxy groups for hydrogen-bonding interactions .
- Predict binding free energies (ΔG) with targets like carbonic anhydrase IX (e.g., AutoDock Vina yields ΔG = -9.2 kcal/mol) .
- Validate docking results with experimental IC values to refine force field parameters .
Q. How do solvent and temperature conditions impact the yield of synthetic reactions?
Optimization data from analogous syntheses show:
- Solvent polarity : Acetonitrile (high polarity) improves coupling efficiency (yield: 64%) compared to THF (yield: 42%) due to better reagent solubility .
- Temperature : Reactions at 0–5°C reduce racemization of the carboxylic acid moiety, while room temperature (25°C) accelerates reaction rates .
- Catalyst loading : HOBt (1.2 equiv.) minimizes side-product formation in amide bond formation .
Methodological Recommendations
- Crystallography : Use SHELXL for refining X-ray diffraction data to resolve stereochemical ambiguities .
- Purification : Reverse-phase HPLC (C18 column, 70:30 HO:MeCN) achieves >95% purity for biological assays .
- Stability testing : Monitor hydrolytic degradation of the ester and amide bonds via accelerated stability studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
